4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide is a unique chemical compound with the molecular formula C11H12N4O3S and a molecular weight of 280.307 g/mol . This compound is known for its distinctive structure, which includes a nitroso group attached to a pyrazole ring, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide typically involves the reaction of 3,5-dimethyl-4-nitroso-1H-pyrazole with benzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide: Lacks the nitroso group, leading to different reactivity and applications.
3,5-Dimethyl-4-nitroso-1H-pyrazole: Similar structure but without the benzenesulfonamide group, affecting its solubility and biological activity.
Uniqueness
4-(3,5-Dimethyl-4-nitroso-1h-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of both the nitroso and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5836-39-5 |
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Molecular Formula |
C11H12N4O3S |
Molecular Weight |
280.31 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitrosopyrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-7-11(14-16)8(2)15(13-7)9-3-5-10(6-4-9)19(12,17)18/h3-6H,1-2H3,(H2,12,17,18) |
InChI Key |
KSMFEAVFAAFSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)N=O |
Origin of Product |
United States |
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